molecular formula C12H11Cl2FO2S B2613439 [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287286-38-6

[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2613439
CAS RN: 2287286-38-6
M. Wt: 309.18
InChI Key: IKUFPGISJHMPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. It is commonly referred to as CF3-BPPM and is a derivative of the bicyclo[1.1.1]pentane scaffold.

Mechanism of Action

CF3-BPPM inhibits the activity of sEH by binding to the enzyme and preventing it from metabolizing fatty acids. This leads to an increase in the levels of fatty acids in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
CF3-BPPM has been shown to have various biochemical and physiological effects. Inhibition of sEH can lead to an increase in the levels of fatty acids, which can have anti-inflammatory and analgesic effects. It can also lead to a decrease in blood pressure, making it a potential treatment for hypertension.

Advantages and Limitations for Lab Experiments

CF3-BPPM has several advantages for use in lab experiments. It is a highly specific inhibitor of sEH and has been shown to have minimal off-target effects. However, it is a relatively new compound, and more research is needed to fully understand its limitations.

Future Directions

There are several potential future directions for research on CF3-BPPM. One area of interest is its potential use in the treatment of various diseases, including hypertension, inflammation, and pain. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for the development of new derivatives of CF3-BPPM that may have improved therapeutic properties.

Synthesis Methods

CF3-BPPM can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-fluorobenzene with bicyclo[1.1.1]pentan-1-amine to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride to yield CF3-BPPM.

Scientific Research Applications

CF3-BPPM has been studied extensively for its potential use in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. Inhibition of sEH has been shown to have potential therapeutic benefits in the treatment of various diseases, including hypertension, inflammation, and pain.

properties

IUPAC Name

[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2FO2S/c13-10-8(2-1-3-9(10)15)12-4-11(5-12,6-12)7-18(14,16)17/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFPGISJHMPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C(=CC=C3)F)Cl)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.